

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B1362263

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Fluoro-2-(trifluoromethyl)phenol**

Abstract

5-Fluoro-2-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and steric properties. These substitutions profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for the synthesis of complex, high-value molecules.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its characterization, and insights into its practical applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Chemical Design

In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the developability of a lead compound.^[3] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties. It is highly electron-withdrawing, metabolically stable, and can significantly increase a compound's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.^[4]

5-Fluoro-2-(trifluoromethyl)phenol capitalizes on these benefits, combining the CF_3 group with a fluorine atom, another potent electron-withdrawing substituent. This dual functionalization creates a phenol ring that is highly activated for certain chemical transformations while also possessing properties desirable for bioactive molecules. Understanding its fundamental physicochemical characteristics is therefore the critical first step for any scientist aiming to leverage this versatile building block.

Core Physicochemical Profile

A summary of the essential physicochemical data for **5-Fluoro-2-(trifluoromethyl)phenol** is presented below. These values form the foundation for predicting its behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
CAS Number	243459-91-8	[1][5][6]
Molecular Formula	$\text{C}_7\text{H}_4\text{F}_4\text{O}$	[5][6][7]
Molecular Weight	180.10 g/mol	[1][7]
Appearance	Almost white crystalline solid or powder	[5][6]
Melting Point	48-52 °C	[5][7]
Boiling Point	163.5 ± 35.0 °C (Predicted)	[5][7]
Density	1.434 ± 0.06 g/cm ³ (Predicted)	[5][7]
Solubility in Water	Sparingly Soluble (0.40 g/L at 25°C)	[1][5][7]
pKa	6.98 ± 0.35 (Predicted)	[5]

Acidity (pKa): A Critical Determinant of Biological Behavior

The acidity of the phenolic proton is arguably one of its most important features in a drug development context. The predicted pKa of approximately 6.98 indicates that **5-Fluoro-2-**

(trifluoromethyl)phenol is significantly more acidic than phenol itself ($pK_a \approx 10$).[\[5\]](#)

Causality: This increased acidity is a direct consequence of the powerful electron-withdrawing effects of the ortho-trifluoromethyl and meta-fluoro substituents. These groups stabilize the resulting phenolate anion through induction, delocalizing the negative charge and making the deprotonation of the hydroxyl group more favorable.

This pK_a value is particularly relevant as it falls near physiological pH (7.4). This means that in the body, the compound will exist as an equilibrium mixture of its neutral (protonated) and anionic (deprotonated) forms. The ratio of these two species directly impacts solubility, membrane transport, and receptor binding affinity.

Caption: Relationship between pH, pK_a , and ionization state.

Spectroscopic Blueprint for Structural Verification

Accurate structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for **5-Fluoro-2-(trifluoromethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

- ^1H NMR: The spectrum will show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.
- ^{13}C NMR: Approximately seven distinct signals are expected: four for the aromatic carbons (two of which are directly attached to fluorine), one for the CF_3 carbon (a quartet due to C-F coupling), and two carbons bonded to the OH and CF_3 groups.
- ^{19}F NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

- O-H Stretch: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the phenolic hydroxyl group.
- C-F Stretches: Strong, sharp absorption bands are expected between $1100\text{-}1400\text{ cm}^{-1}$ corresponding to the C-F bonds of the trifluoromethyl group and the aryl fluoride.
- Aromatic C=C Stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

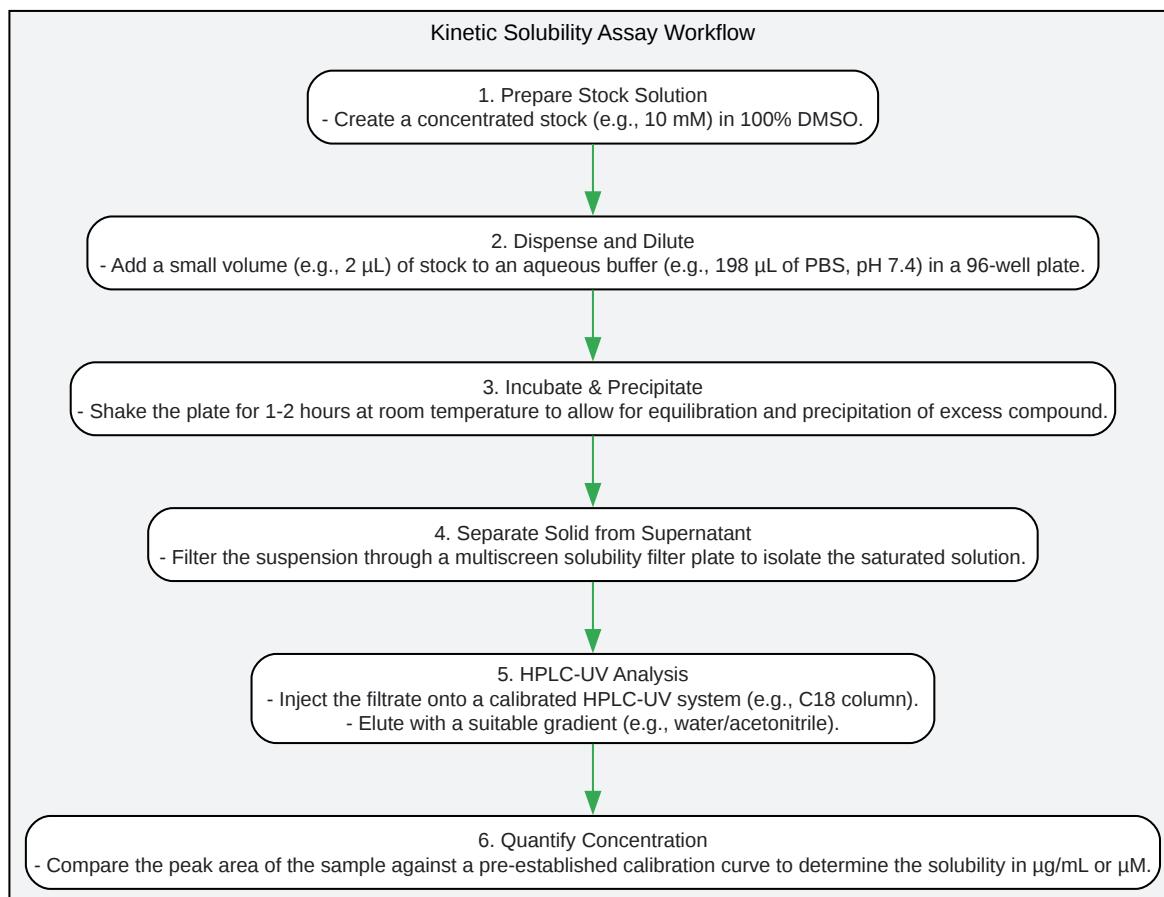
- Molecular Ion Peak ($[\text{M}]^+$): For the nominal mass, a peak will be observed at $\text{m/z} = 180$. High-resolution mass spectrometry (HRMS) would confirm the exact mass consistent with the molecular formula $\text{C}_7\text{H}_4\text{F}_4\text{O}$.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of data relies on robust and reproducible experimental design. The following protocols are standard methodologies in the pharmaceutical industry.

Protocol: NMR Spectroscopic Analysis

This protocol ensures high-quality data for structural confirmation.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

Expert Insight: The choice of deuterated chloroform (CDCl_3) is a common starting point for organic-soluble compounds.^[8] If the hydroxyl proton signal is too broad or difficult to identify, re-running the sample in DMSO-d_6 can produce a sharper, more defined peak.^[8]

Protocol: Kinetic Solubility Assay via HPLC-UV

This workflow determines the aqueous solubility, a vital parameter for predicting oral absorption.

[Click to download full resolution via product page](#)

Caption: Workflow for a high-throughput kinetic solubility assay.

Expert Insight: This "kinetic" method is favored in early drug discovery for its speed. It measures the concentration of a compound in solution after precipitating from a DMSO stock, which mimics how many compounds are first handled in biological assays. A reverse-phase C18 column is the workhorse for this type of analysis due to its versatility with small organic molecules.[\[9\]](#)

Safety, Handling, and Storage

As a halogenated phenol, **5-Fluoro-2-(trifluoromethyl)phenol** requires careful handling to minimize exposure risk.

- Hazards: The compound is irritating to the eyes, respiratory system, and skin.[\[5\]](#)[\[7\]](#) It should be treated as potentially toxic if ingested or inhaled.[\[10\]](#)[\[11\]](#)
- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[\[12\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[7\]](#)[\[10\]](#)
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[\[7\]](#)[\[12\]](#)
 - Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[1\]](#) For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[\[5\]](#) Keep away from strong oxidizing agents.[\[1\]](#)
- Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

5-Fluoro-2-(trifluoromethyl)phenol is a highly functionalized building block with a distinct and advantageous physicochemical profile. Its notable acidity, high lipophilicity, and characteristic spectroscopic signatures make it a predictable and reliable intermediate for advanced chemical synthesis. For scientists in drug discovery and related fields, a thorough understanding of these properties is essential for rationally designing experiments, developing robust synthetic routes, and ultimately creating novel molecules with enhanced performance and desired biological activity.

References

- **5-Fluoro-2-(trifluoromethyl)phenol** - ChemBK. (Source: ChemBK) [URL: [https://www.chembk.com/en/chem/5-Fluoro-2-\(trifluoromethyl\)phenol](https://www.chembk.com/en/chem/5-Fluoro-2-(trifluoromethyl)phenol)]
- **5-FLUORO-2-(TRIFLUOROMETHYL)PHENOL** CAS#: 243459-91-8. (Source: ChemicalBook) [URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB5717758.htm>]
- **5-Fluoro-2-(trifluoromethyl)phenol**, 97%, Thermo Scientific Chemicals. (Source: Fisher Scientific) [URL: <https://www.fishersci.com/shop/products/5-fluoro-2-trifluoromethyl-phenol-97-thermo-scientific-chemicals-4/H3244506>]
- 2-Fluoro-5-(trifluoromethyl)phenol 97. (Source: Sigma-Aldrich) [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/436127>]
- 2-Fluoro-5-(trifluoromethyl)phenol. (Source: Chem-Impex) [URL: <https://www.chemimpex.com/products/08701>]
- 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4314480.htm]
- **5-FLUORO-2-(TRIFLUOROMETHYL)PHENOL** - Safety Data Sheet. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5717758_EN.htm]
- 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. (Source: PubChem, NIH) [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/518888>]
- 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G. (Source: Lab Pro Inc.) [URL: <https://labproinc.com/products/2-fluoro-5-trifluoromethyl-phenol-5g>]
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol 95%. (Source: Sigma-Aldrich) [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/384070>]
- **SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethyl)phenol.** (Source: Fisher Scientific) [URL: <https://www.fishersci.com/msds?productName=H32445>]

- SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)phenol. (Source: Fisher Scientific) [URL: <https://www.fishersci.com/msds?productName=AC458790050>]
- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. (Source: Benchchem) [URL: <https://www.benchchem.com/product/b2049/technical-documents/Spectroscopic-analysis-of-ortho-meta-and-para-trifluoromethylphenols>]
- 2-Fluoro-5-(trifluoromethyl)phenol. (Source: NIST WebBook) [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C141483150>]
- **5-Fluoro-2-(trifluoromethyl)phenol**, 97%, Thermo Scientific Chemicals 5 g. (Source: Fisher Scientific) [URL: <https://www.fishersci.com/store/products/5-fluoro-2-trifluoromethyl-phenol-97-thermo-scientific-chemicals/H3244506>]
- An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol. (Source: Benchchem) [URL: <https://www.benchchem.com/product/b2049/technical-documents/An-In-depth-Technical-Guide-to-the-Safe-Handling-of-2-Allyl-5-trifluoromethylphenol>]
- 2-Fluoro-5-(trifluoromethyl)phenol CAS#: 141483-15-0. (Source: ChemicalBook) [URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB4314480.htm>]
- A new method for synthesis of trifluoromethyl-substituted phenols and anilines. (Source: ACS Publications) [URL: <https://pubs.acs.org/doi/10.1021/jo00279a040>]
- Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. (Source: Benchchem) [URL: <https://www.benchchem.com/>]
- **5-Fluoro-2-(trifluoromethyl)phenol** chemical. (Source: Sigma-Aldrich) [URL: [https://www.sigmaaldrich.com/US/en/search/5-fluoro-2-trifluoromethyl-phenol?focus=products&page=1&perpage=30&sort=relevance&term=5-fluoro-2-\(trifluoromethyl\)phenol&type=product_name](https://www.sigmaaldrich.com/US/en/search/5-fluoro-2-trifluoromethyl-phenol?focus=products&page=1&perpage=30&sort=relevance&term=5-fluoro-2-(trifluoromethyl)phenol&type=product_name)]
- IR Spectrum for 2-Fluoro-5-(trifluoromethyl)phenol. (Source: NIST WebBook) [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C141483150&Type=IR-SPEC&Index=1>]
- 2-Fluoro-5-(trifluoromethyl)phenol 141483-15-0. (Source: Tokyo Chemical Industry) [URL: <https://www.tcichemicals.com/IN/en/p/F0780>]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Source: PubMed Central, NIH) [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381335/>]
- 5-Fluorouracil Safety Data Sheet. (Source: Apollo Scientific) [URL: https://www.apolloscientific.co.uk/msds/PC4380_msds.pdf]
- Overview on PFAS analytical methods. (Source: Europa EU) [URL: <https://publications.jrc.ec.europa.eu/repository/handle/JRC134225>]
- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: <https://www.inno-pharmchem.com/news/unlocking-chemical-innovation-the-role-of-2-trifluoromethyl-phenol-in-advanced-synthesis-81377765.html>]

- Spontaneous aqueous defluorination of trifluoromethylphenols. (Source: RSC Publishing) [URL: <https://pubs.rsc.org/en/content/articlelanding/2024/em/d4em00739e>]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (Source: PubMed Central, NIH) [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063714/>]
- 3-Fluoro-5-(trifluoromethyl)phenol. (Source: BOC Sciences) [URL: <https://www.bocsci.com/product/3-fluoro-5-trifluoromethyl-phenol-cas-172333-87-8-403489.html>]
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (Source: Wiley Online Library) [URL: <https://onlinelibrary.wiley.com/doi/10.1002/poc.3940>]
- 2-Trifluoromethylphenol | C7H5F3O | CID 67958. (Source: PubChem, NIH) [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/2-Trifluoromethylphenol>]
- 3-(Trifluoromethyl)phenol 99. (Source: Sigma-Aldrich) [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/156035>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Fluoro-2-(trifluoromethyl)phenol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-FLUORO-2-(TRIFLUOROMETHYL)PHENOL CAS#: 243459-91-8 [m.chemicalbook.com]
- 6. H32445.06 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-FLUORO-2-(TRIFLUOROMETHYL)PHENOL - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Fluoro-2-(trifluoromethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362263#physicochemical-properties-of-5-fluoro-2-trifluoromethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com